Boc-11-aminoundecanoic acid (CAS 10436-25-6) is a bifunctional, medium-long aliphatic linker characterized by an 11-carbon alkyl chain, a terminal carboxylic acid, and a tert-butyloxycarbonyl (Boc)-protected primary amine . In industrial and pharmaceutical procurement, it is primarily sourced as a highly stable, hydrophobic spacer for the synthesis of Proteolysis Targeting Chimeras (PROTACs)—most notably the MEK1/2 degrader MS432—as well as for peptide lipidation and nanoparticle surface functionalization . The 11-carbon chain provides a precise spatial geometry and hydrophobicity, while the Boc protecting group ensures controlled, unidirectional amide coupling and compatibility with orthogonal synthesis workflows .
Substituting Boc-11-aminoundecanoic acid with its unprotected counterpart (11-aminoundecanoic acid) or alternative protected forms (such as Fmoc-11-aminoundecanoic acid) fundamentally compromises synthetic viability. Using the unprotected C11 amino acid during standard carboxyl activation (e.g., via EDC or HATU) leads to rapid, uncontrolled self-polymerization, drastically reducing the yield of the target conjugate . Furthermore, substituting with the Fmoc-protected variant necessitates basic deprotection conditions (e.g., 20% piperidine), which can prematurely cleave base-sensitive warheads, ubiquitination ligands, or ester-linked prodrugs. Finally, altering the aliphatic chain length (e.g., to C8 or C15) directly alters the topological distance between the functional motifs in PROTACs, which can abolish the cooperative ternary complex formation required for target degradation .
In the development of VHL-recruiting PROTACs such as MS432, the linker length is a critical determinant of functional degradation. The C11 alkyl chain provided by Boc-11-aminoundecanoic acid establishes the exact spatial geometry (approximately 12–15 Å) required for the simultaneous binding of the E3 ligase and the target protein . Substituting this specific linker with shorter (C6-C8) or longer (C14+) aliphatic chains typically results in steric clashes or excessive entropic penalties, which can reduce target degradation efficiency (DC50) by over 10-fold compared to the optimized C11 spacer.
| Evidence Dimension | PROTAC Degradation Efficiency (DC50) / Ternary Complex Stability |
| Target Compound Data | C11 alkyl linker yields optimal DC50 (e.g., low nanomolar for MS432). |
| Comparator Or Baseline | Shorter (C8) or longer (C14) alkyl linkers. |
| Quantified Difference | >10-fold loss of degradation potency when deviating from the optimal C11 chain length. |
| Conditions | In vitro target degradation assays (e.g., MEK1/2 degradation via VHL recruitment). |
For PROTAC development, procuring the exact C11 linker is non-negotiable for maintaining the precise topological distance required for effective target ubiquitination.
Boc-11-aminoundecanoic acid requires acidic deprotection (typically 20-50% TFA in DCM), whereas its Fmoc-protected equivalent requires basic conditions (e.g., 20% piperidine in DMF). In the synthesis of complex conjugates containing base-labile functional groups, such as certain PROTAC glutarimide moieties or ester-based prodrugs, the Fmoc deprotection step can cause significant degradation of the warhead. The Boc-protected C11 linker preserves the integrity of base-sensitive moieties during the coupling phase, allowing for safe downstream global deprotection and maximizing final yields .
| Evidence Dimension | Warhead/Ligand Integrity during Deprotection |
| Target Compound Data | Boc-11-aminoundecanoic acid (acidic deprotection) preserves base-sensitive conjugates. |
| Comparator Or Baseline | Fmoc-11-aminoundecanoic acid (basic deprotection). |
| Quantified Difference | Prevention of base-catalyzed degradation (which can cause >30% yield loss) of sensitive target ligands. |
| Conditions | Solid-phase or solution-phase PROTAC/peptide synthesis with base-labile warheads. |
Buyers synthesizing base-sensitive PROTACs or lipid conjugates must select the Boc-protected variant to prevent catastrophic yield losses during linker deprotection.
Attempting to use unprotected 11-aminoundecanoic acid during standard EDC/HATU-mediated amide coupling results in rapid self-condensation, forming nylon-11-like oligomers and severely reducing the yield of the desired heterodimeric conjugate . Boc-11-aminoundecanoic acid completely masks the nucleophilic primary amine, ensuring strict unidirectional coupling of the carboxylic acid to the target molecule and achieving high coupling efficiencies (>90%) without oligomeric byproducts .
| Evidence Dimension | Directed Coupling Yield |
| Target Compound Data | Boc-11-aminoundecanoic acid achieves >90% yield of the target monomeric conjugate. |
| Comparator Or Baseline | Unprotected 11-aminoundecanoic acid. |
| Quantified Difference | >70% absolute increase in target conjugate yield due to the elimination of self-polymerization. |
| Conditions | Standard solution-phase amide coupling (e.g., HATU/DIPEA in DMF at room temperature). |
Procurement of the Boc-protected form is essential to achieve viable yields and avoid complex purification of oligomeric byproducts in linker attachment steps.
As the exact structural linker for MS432, it provides the optimal C11 aliphatic spacer required to bridge MEK1/2 and the VHL E3 ligase, making it the premier choice for developing highly hydrophobic, targeted protein degraders.
Ideal for attaching long-chain hydrophobic spacers to molecules containing base-labile groups (such as ester prodrugs or specific target ligands) where Fmoc deprotection would cause unwanted cleavage.
Used in solid-phase peptide synthesis (SPPS) to append an 11-carbon lipid tail, enhancing the membrane permeability, half-life, and self-assembling properties of therapeutic peptides .
Serves as a bifunctional tether for coating magnetic iron oxide nanoparticles or gold surfaces, where the C11 chain provides a stable hydrophobic barrier and the Boc group can be subsequently removed to expose reactive amines for biomolecule immobilization.
Irritant